molecular formula C13H11ClN4 B11859139 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B11859139
M. Wt: 258.70 g/mol
InChI Key: NPDFKZYVLWUTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a benzyl group at the nitrogen atom and a chlorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chloro-3-nitropyridine with benzylamine, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine: Similar structure but lacks the amine group.

    4-Chloro-1H-pyrazolo[3,4-B]pyridine: Lacks the benzyl group and amine group.

    1-Benzyl-1H-pyrazolo[3,4-B]pyridin-5-amine: Lacks the chlorine atom.

Uniqueness: 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the presence of both the benzyl and chlorine substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

1-benzyl-4-chloropyrazolo[3,4-b]pyridin-5-amine

InChI

InChI=1S/C13H11ClN4/c14-12-10-6-17-18(13(10)16-7-11(12)15)8-9-4-2-1-3-5-9/h1-7H,8,15H2

InChI Key

NPDFKZYVLWUTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.